ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate
Overview
Description
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate is a heterocyclic compound that features an imidazole ring substituted with an ethyl ester, an amino group, and a benzyl group
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The specific targets would depend on the particular biological activity exhibited by the compound.
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . The specific mode of action would depend on the particular biological activity exhibited by the compound.
Biochemical Pathways
Imidazole derivatives are known to affect various biochemical pathways, leading to downstream effects . The specific pathways affected would depend on the particular biological activity exhibited by the compound.
Pharmacokinetics
It is known that imidazole derivatives are generally highly soluble in water and other polar solvents , which could impact their bioavailability.
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities , which would result in various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with ethyl 4-chloro-1H-imidazole-5-carboxylate in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate can be compared to other imidazole derivatives such as:
Ethyl 1-benzyl-1H-imidazole-5-carboxylate: Lacks the amino group, which may affect its reactivity and biological activity.
4-Amino-1-benzyl-1H-imidazole-5-carboxylic acid: Lacks the ethyl ester group, which may influence its solubility and pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 5-amino-3-benzylimidazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-2-18-13(17)11-12(14)15-9-16(11)8-10-6-4-3-5-7-10/h3-7,9H,2,8,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPOIASQFYRYVPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=CN1CC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456267 | |
Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
169616-29-9 | |
Record name | ethyl 4-amino-1-benzyl-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20456267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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